4-Phenyl-3-(propan-2-YL)azetidin-2-one
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Overview
Description
4-Phenyl-3-(propan-2-yl)azetidin-2-one is a heterocyclic compound that belongs to the azetidinone family. This compound features a four-membered azetidine ring with a phenyl group and an isopropyl group attached to it. Azetidinones are known for their significant biological activities and are often used as building blocks in the synthesis of various pharmaceuticals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Phenyl-3-(propan-2-yl)azetidin-2-one typically involves the cyclization of appropriate precursors. One common method is the reaction of N-aryl imines with N-phthaloylglycine in the presence of triethylamine and 2-chloro-N-methylpyridinium iodide at room temperature . Another approach involves the aza-Michael addition of NH-heterocycles with methyl 2-(azetidin-3-ylidene)acetates .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
4-Phenyl-3-(propan-2-yl)azetidin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The phenyl and isopropyl groups can undergo substitution reactions with various reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired product but typically involve controlled temperatures and specific solvents.
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield azetidinone oxides, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
4-Phenyl-3-(propan-2-yl)azetidin-2-one has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-Phenyl-3-(propan-2-yl)azetidin-2-one involves its interaction with specific molecular targets. The compound can inhibit the polymerization of tubulin, a protein involved in cell division, by binding to the colchicine-binding site . This interaction disrupts the microtubule network, leading to cell cycle arrest and apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
- 3-(Prop-1-en-2-yl)azetidin-2-one
- 3-Allylazetidin-2-one
- 3-(Buta-1,3-dien-1-yl)azetidin-2-one
Uniqueness
4-Phenyl-3-(propan-2-yl)azetidin-2-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to inhibit tubulin polymerization and its potential therapeutic applications set it apart from other azetidinone derivatives .
Properties
Molecular Formula |
C12H15NO |
---|---|
Molecular Weight |
189.25 g/mol |
IUPAC Name |
4-phenyl-3-propan-2-ylazetidin-2-one |
InChI |
InChI=1S/C12H15NO/c1-8(2)10-11(13-12(10)14)9-6-4-3-5-7-9/h3-8,10-11H,1-2H3,(H,13,14) |
InChI Key |
GQTORZMWGKYNGC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1C(NC1=O)C2=CC=CC=C2 |
Origin of Product |
United States |
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